molecular formula C14H11FN2O B1439190 (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol CAS No. 33060-92-3

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Cat. No. B1439190
CAS RN: 33060-92-3
M. Wt: 242.25 g/mol
InChI Key: TXTJFLZJDDJOFR-UHFFFAOYSA-N
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Description

“(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” is a chemical compound with the CAS Number: 33060-92-3. It has a molecular weight of 242.25 . The compound is used in scientific research due to its complex structure .


Molecular Structure Analysis

The molecular formula of this compound is C14H11FN2O . The InChI Code is 1S/C14H11FN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H, (H,16,17) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.25 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available sources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis and Theoretical Studies : A related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized using a catalyst- and solvent-free microwave-assisted Fries rearrangement. Density functional theory (DFT) calculations were used for theoretical studies of the prototropy process and the Fries rearrangement, revealing insights into the formation of intimate ion pairs as a key step in the synthesis process (Moreno-Fuquen et al., 2019).

  • Structural and Conformational Analysis : Compounds including fluoro-benzene rings were synthesized and their structures confirmed using spectroscopic techniques. Single-crystal X-ray diffraction was used for crystallographic analysis, and DFT was applied for molecular structure calculations. This study highlights the application of DFT in validating the molecular structures obtained from crystallography (Huang et al., 2021).

Application in Dye Synthesis and Properties

  • Fluorescent Dye Synthesis : Novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes were synthesized. These dyes showed unique properties like red-shifted absorption maxima and emission in the far-red region. The study of these dyes reveals the potential application of similar compounds in the development of new fluorescent materials (Jadhav et al., 2018).

Biological Applications

  • Anticonvulsant and Sodium Channel Blocker Agents : A derivative, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, was synthesized and evaluated for anticonvulsant activities, showing significant effectiveness. This compound's action on sodium channels was evaluated, indicating potential applications in neurological therapies (Malik & Khan, 2014).

  • Antimicrobial and Antifungal Activities : Fluorine-substituted benzothiazole amides were synthesized, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds were tested against various bacterial and fungal strains, revealing promising antibacterial and antifungal activities. This study showcases the potential of similar compounds in developing new antimicrobial agents (Pejchal et al., 2015).

Future Directions

The future directions for the use of this compound would depend on the specific field of study. In scientific research, it could be used in the synthesis of new compounds or in the study of chemical reactions .

properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJFLZJDDJOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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